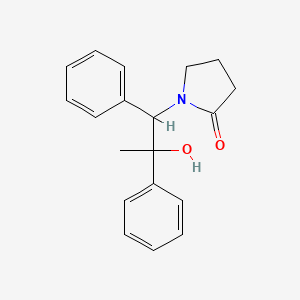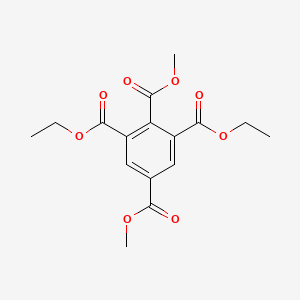
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate is an organic compound with a complex structure It belongs to the class of aromatic esters, characterized by the presence of multiple ester groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate typically involves the esterification of the corresponding tetracarboxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an excess of ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylic acid.
Reduction: Formation of 1,3-diethyl 2,5-dimethyl benzene-1,2,3,5-tetraol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethylbenzene: A simpler aromatic compound with two ethyl groups attached to the benzene ring.
1,3-Dimethylbenzene:
1,3-Diethyl 2,5-dimethylbenzene: A related compound with similar substituents but lacking the ester groups.
Uniqueness
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate is unique due to the presence of four ester groups, which significantly influence its chemical reactivity and potential applications. The combination of ethyl and methyl groups further adds to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
920751-82-2 |
|---|---|
Formule moléculaire |
C16H18O8 |
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
1-O,3-O-diethyl 2-O,5-O-dimethyl benzene-1,2,3,5-tetracarboxylate |
InChI |
InChI=1S/C16H18O8/c1-5-23-14(18)10-7-9(13(17)21-3)8-11(15(19)24-6-2)12(10)16(20)22-4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
YFXAKAPZVKXQQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1C(=O)OC)C(=O)OCC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
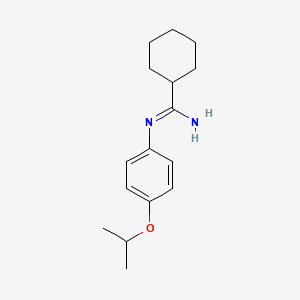
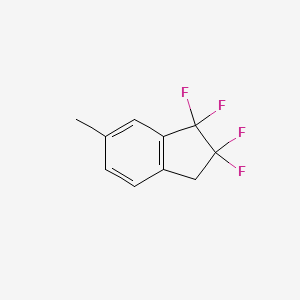
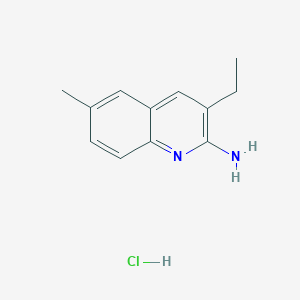
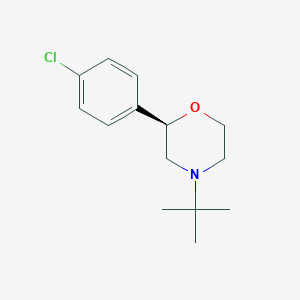
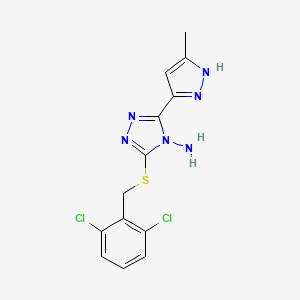
![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)
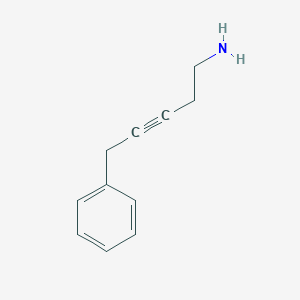
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
